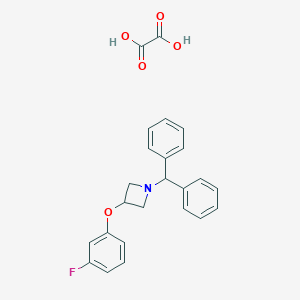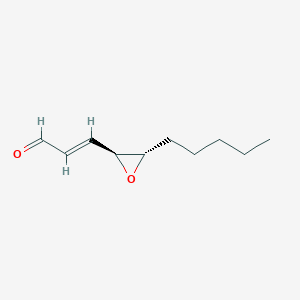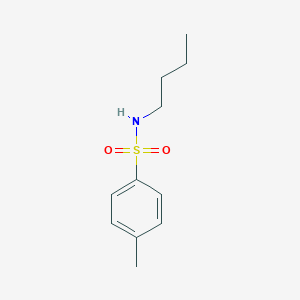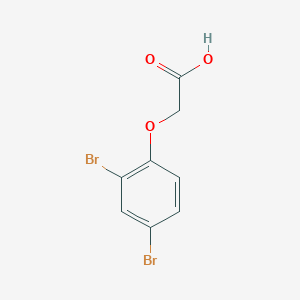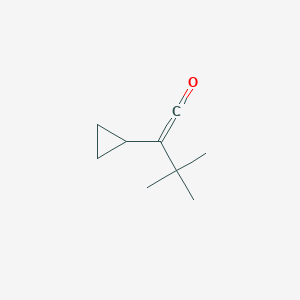
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is a chemical compound with the molecular formula C11H16O. It is commonly known as the cyclopropyl ketone and is widely used in scientific research due to its unique properties. This compound is synthesized using various methods, and its mechanism of action is well understood.
Mécanisme D'action
The mechanism of action of 1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is well understood. It acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of a covalent bond between the compound and the nucleophile. This mechanism has been used to develop new drugs and to study enzyme-catalyzed reactions.
Effets Biochimiques Et Physiologiques
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) has several advantages for lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. This compound is also readily available and relatively inexpensive. However, it has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI). One area of interest is the development of new drugs based on this compound and its derivatives. Another area of interest is the study of enzyme-catalyzed reactions using this compound as a substrate. Additionally, the development of new catalysts for chemical reactions using this compound as a starting material is an exciting area of research.
Conclusion
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is a unique chemical compound that has many scientific research applications. Its mechanism of action is well understood, and it has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are many future directions for its study. Overall, 1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is an important compound in scientific research and has the potential to contribute to the development of new drugs and catalysts for chemical reactions.
Méthodes De Synthèse
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is synthesized using a variety of methods, including the reaction of cyclopropylmethyl magnesium bromide with 3,3-dimethyl-2-buten-1-one. The reaction is carried out under anhydrous conditions, and the product is purified using standard techniques. Other methods include the reaction of cyclopropylmethyl chloride with 3,3-dimethyl-2-buten-1-ol and the reaction of cyclopropylmethyl lithium with 3,3-dimethyl-2-butenal.
Applications De Recherche Scientifique
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, and its derivatives are used in the production of various pharmaceuticals. This compound is also used in the study of enzyme-catalyzed reactions and in the development of new catalysts for chemical reactions.
Propriétés
Numéro CAS |
133658-76-1 |
|---|---|
Nom du produit |
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl-(9CI) |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-9(2,3)8(6-10)7-4-5-7/h7H,4-5H2,1-3H3 |
Clé InChI |
RRBXHKPHBIVLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C=O)C1CC1 |
SMILES canonique |
CC(C)(C)C(=C=O)C1CC1 |
Synonymes |
1-Buten-1-one, 2-cyclopropyl-3,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
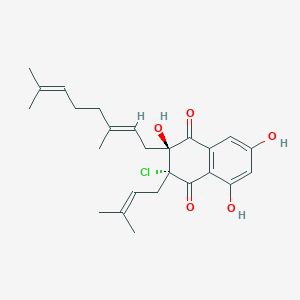
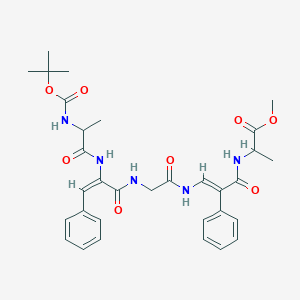
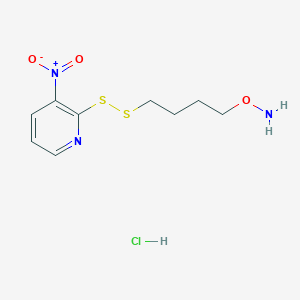
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
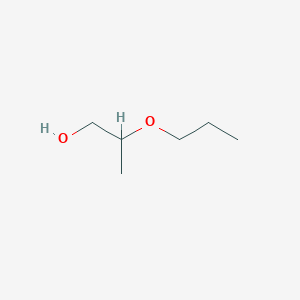
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
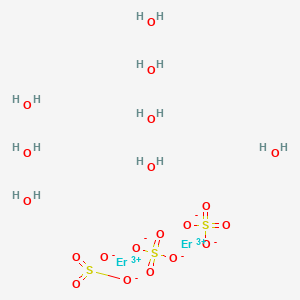
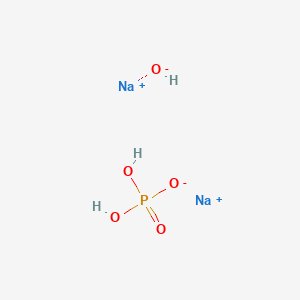
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
